PentamethyleneQuinazoline HCl PentamethyleneQuinazoline HCl Synthetic
Brand Name: Vulcanchem
CAS No.: 61939-12-6
VCID: VC0000096
InChI:
SMILES:
Molecular Formula: C13H16N2.HCl
Molecular Weight: 236 g/mol

PentamethyleneQuinazoline HCl

CAS No.: 61939-12-6

Cat. No.: VC0000096

Molecular Formula: C13H16N2.HCl

Molecular Weight: 236 g/mol

* For research use only. Not for human or veterinary use.

PentamethyleneQuinazoline HCl - 61939-12-6

CAS No. 61939-12-6
Molecular Formula C13H16N2.HCl
Molecular Weight 236 g/mol

Chemical Structure and Properties

Molecular Structure

PentamethyleneQuinazoline HCl features a quinazoline core with a fused pentamethylene ring. The basic quinazoline structure consists of a benzene ring fused with a pyrimidine ring, creating a bicyclic system. In PentamethyleneQuinazoline HCl, this core is modified with the addition of a five-carbon (pentamethylene) ring, which alters the electronic and steric properties of the molecule. The hydrochloride salt form improves solubility characteristics while maintaining stability.

Physical and Chemical Properties

The physical and chemical properties of PentamethyleneQuinazoline HCl are summarized in the following table:

PropertyValue
Chemical FormulaC13H16N2.HCl
Molecular Weight236 g/mol
CAS Number61939-12-6
Physical AppearanceCrystalline solid
SolubilitySoluble in polar solvents
Storage ConditionsStore in cool, dry place protected from light

As a quinazoline derivative, PentamethyleneQuinazoline HCl likely participates in the lactam-lactim dynamic equilibrium that is characteristic of quinazolinone structures. This equilibrium is solvent-dependent, with the lactam form (more polar) predominating in polar solvents and the lactim form appearing in non-polar solvents or gas phase . This property has implications for the compound's reactivity in different chemical environments.

Synthetic Approaches

Post-Synthetic Modifications

The synthesis of quinazoline derivatives often involves post-synthetic modifications to achieve the desired substitution patterns. For PentamethyleneQuinazoline HCl, this would likely include:

  • Formation of the basic quinazoline core

  • Introduction of the pentamethylene ring

  • Conversion to the hydrochloride salt form

These modifications typically employ methods such as cyclization reactions, alkylation processes, and acid-base chemistry to achieve the target structure. The choice of specific reaction conditions and reagents would need to be optimized to ensure high yields and purity of the final product.

Pharmacological Activities

Anticonvulsant Properties

The most notable pharmacological activity of PentamethyleneQuinazoline HCl is its anticonvulsant property. Research indicates that this compound exhibits anticonvulsant activity comparable to carbamazepine, an established antiepileptic medication. This finding positions PentamethyleneQuinazoline HCl as a potential candidate for further investigation in the treatment of seizure disorders.

Structure-Activity Relationship in Anticonvulsant Activity

The anticonvulsant activity of PentamethyleneQuinazoline HCl can be contextualized within the broader understanding of structure-activity relationships for quinazoline derivatives. The pentamethylene ring likely contributes to the compound's ability to interact with relevant biological targets. The presence of this specific ring system may influence:

  • Lipophilicity and blood-brain barrier penetration

  • Binding affinity to target receptors or ion channels

  • Metabolic stability and pharmacokinetic properties

These factors collectively determine the compound's efficacy as an anticonvulsant agent. Comparative studies with other quinazoline derivatives could provide further insights into the specific structural elements that enhance anticonvulsant activity.

Structure-Activity Relationship Analysis

Quinazoline Core and Biological Activity

The quinazoline core structure serves as an important pharmacophore in medicinal chemistry, with its biological activities highly dependent on the pattern of substitution. The basic structure provides a scaffold for interactions with various biological targets, including enzymes, receptors, and ion channels.

In the case of PentamethyleneQuinazoline HCl, the quinazoline core likely contributes to its anticonvulsant properties through specific interactions with neuronal targets. The nitrogen atoms in the pyrimidine ring portion may serve as hydrogen bond acceptors, facilitating binding to protein targets involved in seizure generation or propagation.

Role of the Pentamethylene Ring

The pentamethylene ring fused to the quinazoline core creates a unique three-dimensional structure that likely influences both the pharmacodynamic and pharmacokinetic properties of the compound. This ring system may:

  • Provide additional hydrophobic interactions with binding pockets

  • Influence the electron distribution within the molecule

  • Affect the conformational flexibility of the compound

  • Modify the metabolic stability and clearance rate

These structural features collectively contribute to the specific activity profile of PentamethyleneQuinazoline HCl, particularly its anticonvulsant properties comparable to carbamazepine.

Comparison with Other Quinazoline Derivatives

Several quinazoline derivatives have been developed as pharmaceutical agents, including prazosin hydrochloride, doxazosine mesylate, and terazosine hydrochloride . These compounds share the basic quinazoline scaffold but differ in their substitution patterns, resulting in diverse pharmacological profiles:

  • Prazosin, doxazosin, and terazosin function primarily as alpha-adrenergic blockers used in hypertension and benign prostatic hyperplasia

  • Other quinazoline derivatives demonstrate antimicrobial, anticancer, or anti-inflammatory properties

PentamethyleneQuinazoline HCl, with its anticonvulsant activity, represents yet another therapeutic direction for this versatile class of compounds. The specific substitution pattern, particularly the pentamethylene ring, directs its activity toward neurological targets rather than the cardiovascular or antimicrobial targets of other quinazoline derivatives.

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